9-Isopropyl-2-nitro-9H-fluorene
CAS No.: 66009-04-9
Cat. No.: VC16051545
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66009-04-9 |
|---|---|
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | 2-nitro-9-propan-2-yl-9H-fluorene |
| Standard InChI | InChI=1S/C16H15NO2/c1-10(2)16-14-6-4-3-5-12(14)13-8-7-11(17(18)19)9-15(13)16/h3-10,16H,1-2H3 |
| Standard InChI Key | NFPGPULJXGEQHD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
The fluorene backbone consists of two benzene rings fused to a central five-membered ring, creating a rigid planar structure. Substitutions at the 9-position (isopropyl) and 2-position (nitro) introduce steric and electronic modifications that influence reactivity and stability.
Molecular Formula and Weight
The molecular formula of 9-isopropyl-2-nitro-9H-fluorene is C₁₆H₁₇NO₂, derived from the parent fluorene structure (C₁₃H₁₀) with additions of an isopropyl group (-C₃H₇) and a nitro group (-NO₂). This yields a molecular weight of 263.32 g/mol, calculated as follows:
Comparatively, 2-nitrofluorene (C₁₃H₉NO₂) has a molecular weight of 211.22 g/mol , illustrating how alkyl substitutions increase molecular mass.
Electronic Effects of Substituents
The nitro group at the 2-position is a strong electron-withdrawing group, polarizing the aromatic system and increasing the acidity of adjacent hydrogen atoms. This electronic perturbation enhances susceptibility to nucleophilic substitution and redox reactions. The isopropyl group at the 9-position, being electron-donating through hyperconjugation, introduces steric hindrance that may limit rotational freedom and influence crystal packing .
Synthetic Pathways and Optimization
While no direct synthesis of 9-isopropyl-2-nitro-9H-fluorene is documented, analogous methods for nitrofluorenes provide a roadmap for its preparation.
Nitration of Fluorene Derivatives
Nitration typically involves treating fluorene with a nitrating agent (e.g., HNO₃/H₂SO₄). For 2-nitrofluorene, regioselectivity is achieved via electrophilic aromatic substitution, where the nitro group preferentially occupies the 2-position due to steric and electronic factors . Introducing an isopropyl group at the 9-position prior to nitration would require protective strategies to prevent undesired side reactions.
Alkylation at the 9-Position
9-Alkylation of fluorene is commonly performed using alkyl halides in the presence of a base. For example, 9-ethyl-2-nitro-9H-fluorene is synthesized by treating 2-nitrofluorene with ethyl bromide and potassium hydroxide. Adapting this method, isopropyl bromide could yield the target compound under similar conditions:
Proposed Reaction:
Oxidation and Functionalization
The patent CN100422128C describes the oxidation of 9-substituted fluorenes to 9-fluorenones using air and potassium hydroxide in tetrahydrofuran (THF) . While this method focuses on ketone formation, it highlights the stability of nitro groups under oxidative conditions—a critical consideration for synthesizing nitro-substituted derivatives.
Physicochemical Properties and Stability
Thermal Properties
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Melting Point: Analogous nitrofluorenes exhibit melting points between 111–114°C . The bulkier isopropyl group may lower the melting point slightly due to reduced crystal lattice energy.
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Boiling Point: Estimated at 320–340°C based on additive contributions from similar compounds .
Solubility and Partitioning
Nitrofluorenes are generally lipophilic, with solubility enhanced in polar aprotic solvents like THF or dimethylformamide (DMF). The isopropyl group further increases hydrophobicity, suggesting a logP (octanol-water partition coefficient) of ~4.2, comparable to 9-ethyl-2-nitro-9H-fluorene.
Applications and Biological Activity
Materials Science Applications
Fluorene derivatives are valued in organic electronics for their planar conjugated systems. The nitro group’s electron deficiency could make 9-isopropyl-2-nitro-9H-fluorene a candidate for n-type semiconductors, while the isopropyl group improves solubility for solution processing .
Future Research Directions
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Synthetic Optimization: Developing catalytic methods for regioselective nitration and alkylation.
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Biological Screening: Evaluating herbicidal and antimicrobial activity against resistant strains.
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Environmental Impact: Assessing photodegradation pathways and metabolite toxicity.
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